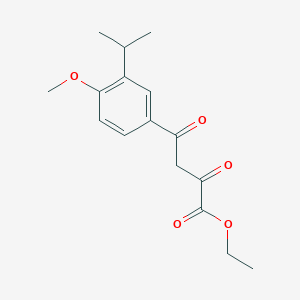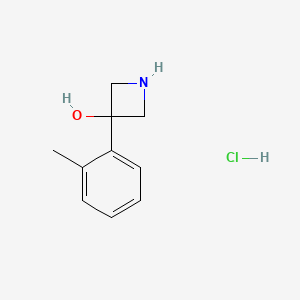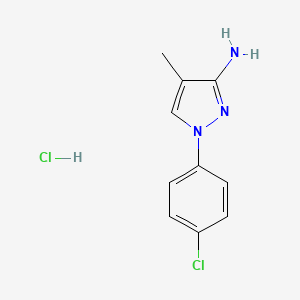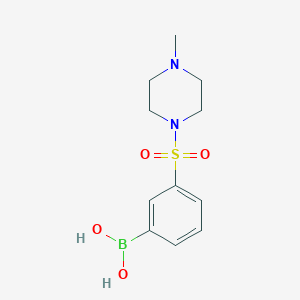
Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate
Overview
Description
Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate, commonly known as ethyl-4-methoxybenzoate (EMB), is an aromatic ester that is widely used in the synthesis of various compounds. It is also used as a starting material in the synthesis of pharmaceuticals and agrochemicals. EMB is a versatile compound that can be used as a reactant, intermediate, or as a catalyst in organic synthesis. It has a wide range of applications in the fields of organic synthesis, drug discovery, organometallic chemistry, and catalysis.
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 2,3-dioxobutanoate-2-arylhydrazones are used in the synthesis of ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates. These compounds are formed by treating ethyl 2,3-dioxobutanoate-2-arylhydrazones with [hydroxy(tosyloxy)iodo]benzene, followed by heating with N-ethyldiisopropylamine (Patel et al., 1991).
- Ethyl 4-aryl-2,4-dioxobutanoates undergo stereoselective intramolecular Wittig reaction with a vinyltriphenylphosphonium salt to yield cyclobutene derivatives. These derivatives then undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Biological Activity Studies
- Investigation into the antioxidant properties of 4-hydroxycoumarin derivatives, including compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, has shown potential in food and pharmaceutical fields as natural antioxidants. These compounds have demonstrated significant radical scavenging activity (Stanchev et al., 2009).
Synthetic Applications
- Ethyl 2,4-dioxooctanoate is selectively protected and reacted with phenylhydrazine hydrochloride, leading to the production of ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate. This process demonstrates a complete reversal of the regioselectivity observed in similar reactions, showing the compound's versatility in synthetic chemistry (Ashton & Doss, 1993).
properties
IUPAC Name |
ethyl 4-(4-methoxy-3-propan-2-ylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-5-21-16(19)14(18)9-13(17)11-6-7-15(20-4)12(8-11)10(2)3/h6-8,10H,5,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBUSAFBTSRRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)
![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)


![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)

amine hydrochloride](/img/structure/B1434052.png)


![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)


